molecular formula C3H8OS B8299432 (2R)-2-sulfanylpropan-1-ol

(2R)-2-sulfanylpropan-1-ol

Cat. No.: B8299432
M. Wt: 92.16 g/mol
InChI Key: QNNVICQPXUUBSN-GSVOUGTGSA-N
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Description

(2R)-2-Sulfanylpropan-1-ol (CAS: 3001-64-7), also known as (2R)-2-mercaptopropanol, is a chiral secondary alcohol with a sulfhydryl (-SH) group at the C2 position. Its molecular formula is C₃H₈OS, and it has a molecular weight of 92.16 g/mol. Key physicochemical properties include:

  • Boiling point: 60–62 °C (at 12 Torr)
  • Density: 1.024 ± 0.06 g/cm³
  • pKa: ~10.08 (predicted) .

The compound is primarily utilized in organic synthesis as a thiol reagent, with applications in the preparation of disulfide bonds, metal chelation, and chiral resolution.

Properties

Molecular Formula

C3H8OS

Molecular Weight

92.16 g/mol

IUPAC Name

(2R)-2-sulfanylpropan-1-ol

InChI

InChI=1S/C3H8OS/c1-3(5)2-4/h3-5H,2H2,1H3/t3-/m1/s1

InChI Key

QNNVICQPXUUBSN-GSVOUGTGSA-N

Isomeric SMILES

C[C@H](CO)S

Canonical SMILES

CC(CO)S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-sulfanylpropan-1-ol can be synthesized through several methods. One common approach involves the reaction of ®-2-chloropropanol with sodium hydrosulfide (NaHS) under basic conditions. The reaction proceeds via nucleophilic substitution, where the chloride ion is replaced by the thiol group.

Industrial Production Methods

In industrial settings, this compound is often produced through the catalytic hydrogenation of 2-mercaptopropionic acid. This method involves the reduction of the carboxylic acid group to a hydroxyl group while retaining the thiol group. The reaction is typically carried out in the presence of a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-sulfanylpropan-1-ol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The hydroxyl group can be reduced to form the corresponding alkane.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used as bases to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Disulfides (R-S-S-R) or sulfonic acids (R-SO3H).

    Reduction: Propane (C3H8).

    Substitution: Various substituted alcohols depending on the nucleophile used.

Scientific Research Applications

(2R)-2-sulfanylpropan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It serves as a reducing agent in biochemical assays and protein studies.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the modulation of redox states in cells.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of (2R)-2-sulfanylpropan-1-ol primarily involves its thiol group, which can participate in redox reactions. The thiol group can donate electrons, thereby reducing other molecules and forming disulfide bonds. This property is particularly useful in biochemical applications where it can modulate the redox state of proteins and other biomolecules.

Comparison with Similar Compounds

Structural Analogues with Aryl Sulfanyl Groups

  • Structure : Features a dichlorophenyl group attached to the sulfanyl moiety.
  • Synthesis : Produced via enantiocomplementary bioreduction of 1-(arylsulfanyl)propan-2-ones using recombinant enzymes (e.g., LkADS or RaADH) .
  • Key Differences: Steric and electronic effects: The aryl group introduces resonance stabilization and steric hindrance, reducing nucleophilic reactivity compared to (2R)-2-sulfanylpropan-1-ol.

Tertiary Thiol Analogues

Example : 2-Methyl-2-sulfanylpropan-1-ol (CAS: 97966-31-9)

  • Structure : A tertiary thiol with a methyl group on the sulfanyl-bearing carbon.
  • Key Differences :
    • Reactivity : The tertiary carbon decreases nucleophilicity, making it less reactive in thiol-disulfide exchange compared to the secondary thiol in this compound.
    • Physical properties : Expected higher boiling point due to increased molecular weight, though specific data are unavailable .

Complex Indole and Phenoxy Derivatives

Example: (2R,S)-1-(6-Methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol

  • Structure: Incorporates indole, phenoxy, and aminoethyl groups.
  • Key Differences: Pharmacological profile: Demonstrates antiarrhythmic, hypotensive, and α/β-adrenoceptor binding activities due to extended conjugation and polar functional groups . Solubility: Higher lipophilicity from methoxy groups may reduce aqueous solubility compared to this compound.

Epoxide-Containing Analogues

Example : (1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol

  • Structure: Contains an epoxide (oxirane) ring and a propenol group.
  • Key Differences :
    • Reactivity : The strained epoxide ring facilitates ring-opening reactions, unlike the thiol group in this compound, which participates in redox or conjugation reactions.
    • Applications : Used in synthesizing polyfunctional molecules, whereas this compound is more suited for thiol-specific modifications .

Fluorinated Aryl Derivatives

Example : (2R)-1-(5-Fluoro-2-methoxyphenyl)propan-2-ol (CAS: 1188412-31-8)

  • Structure : Fluorine and methoxy substituents on the aryl ring.
  • Key Differences: Metabolic stability: Fluorination enhances resistance to oxidative metabolism, a trait absent in this compound.

Data Table: Comparative Analysis

Compound Molecular Formula Key Functional Groups Boiling Point (°C) pKa Primary Applications
This compound C₃H₈OS -SH, -OH 60–62 (12 Torr) ~10.08 Organic synthesis, chiral resolution
(2R)-1-[(2,5-Dichlorophenyl)sulfanyl]propan-2-ol C₉H₁₀Cl₂OS -SH, -OH, aryl-Cl N/A N/A Bioreduction studies
2-Methyl-2-sulfanylpropan-1-ol C₄H₁₀OS -SH (tertiary), -OH N/A N/A Not specified
(2R,S)-1-(6-Methoxyindolyl)propan-2-ol C₂₀H₂₆N₂O₅ -OH, indole, ether, amine N/A N/A Antiarrhythmic agents
(1R)-1-[(2S)-Oxiran-2-yl]prop-2-en-1-ol C₆H₁₀O₂ Epoxide, -OH, alkene N/A N/A Polyfunctional synthesis

Research Findings and Implications

  • Stereospecificity : Enantiomers like this compound and its S-form share identical physical properties (e.g., spectra) but may diverge in biological activity due to chiral recognition .
  • Synthetic Accessibility : Bioreduction methods for aryl-substituted derivatives require optimization of co-solvents (e.g., DMSO) to enhance substrate solubility, unlike simpler thiols .
  • Pharmacological Potential: Complex derivatives with aryl or heterocyclic groups exhibit broader therapeutic activities, though this compound’s applications remain largely synthetic .

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